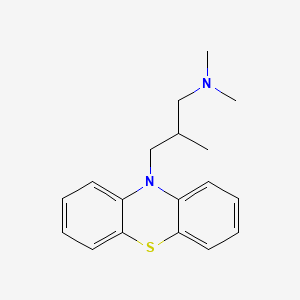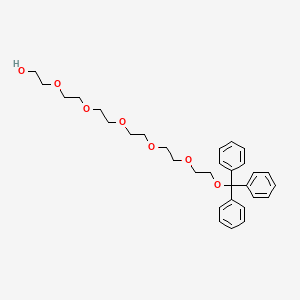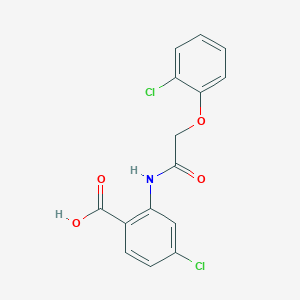
1-(5-氯-2-羟基苯基)-3-苯基丙烷-1,3-二酮
描述
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione is an organic compound characterized by the presence of a chloro-substituted hydroxyphenyl group and a phenylpropane-1,3-dione moiety
科学研究应用
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and as a precursor for various functionalized compounds.
作用机制
Target of Action
It’s known that similar compounds have antioxidant activity , suggesting that they may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.
Mode of Action
Its antioxidant activity suggests that it may neutralize ros, thereby preventing cellular damage
Biochemical Pathways
The compound’s antioxidant activity indicates that it may affect biochemical pathways involving ROS. By neutralizing these reactive species, the compound could potentially prevent oxidative damage to cellular components such as lipids, proteins, and DNA . This could have downstream effects on various cellular processes, including cell signaling, gene expression, and apoptosis.
Result of Action
The compound’s antioxidant activity suggests that it could protect cells from oxidative damage . This could potentially have beneficial effects in conditions associated with oxidative stress, such as inflammation, aging, and certain types of cancer.
Action Environment
Environmental factors could influence the action, efficacy, and stability of 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets
生化分析
Biochemical Properties
1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to have potent antioxidant activity, which was screened by DPPH radical scavenging method and reducing power assay . This suggests that it may interact with enzymes and proteins involved in oxidative stress and cellular defense mechanisms.
Cellular Effects
The cellular effects of 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione are primarily related to its antioxidant activity. As an antioxidant, it can neutralize reactive oxygen species (ROS), which are highly reactive and can damage cell structures such as carbohydrates, nucleic acids, lipids, and proteins and alter their functions . This suggests that it may have protective effects on cells and influence cellular processes related to oxidative stress.
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by neutralizing ROS, potentially through direct binding interactions with these reactive species .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The mixture is refluxed for several hours, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: 1-(5-Chloro-2-oxophenyl)-3-phenylpropane-1,3-dione.
Reduction: 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-diol.
Substitution: 1-(5-Amino-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.
相似化合物的比较
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Known for its antioxidant activity.
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one: Exhibits higher antioxidant activity than ascorbic acid.
1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide: Identified for its unique structural properties.
Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione stands out due to its specific structural features and versatile reactivity, making it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVLKGWYQQCQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352362 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5067-25-4 | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5067-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1682556.png)







